TTA-386

Endothelin receptor pharmacology ETA/ETB selectivity Receptor subtype discrimination

Researchers requiring definitive ETA-subtype assignment face a critical gap: dual antagonists (bosentan) or less selective peptides (BQ-123) cannot resolve ETA-mediated signals from ETB crosstalk, compromising quantitative autoradiography and functional studies. TTA-386 solves this by combining sub-nanomolar ETA affinity with >10,000-fold selectivity over ETB, ensuring any residual signal in its presence is exclusively non-ETA in origin. • >10,000-fold selectivity for ETA over ETB - eliminates ETB cross-reactivity that confounds BQ-123 and bosentan • 125I-TTA-386 delivers Bmax identical to 125I-ET-1, enabling quantitative, subtype-exclusive autoradiography • D-Phe⁶ scaffold permits functionalized analogue generation (photoaffinity, fluorescent) without loss of selectivity • Leaves ETB-mediated responses intact for mathematical isolation of ETA component in multi-receptor tissues

Molecular Formula C48H62N8O9
Molecular Weight 895.071
CAS No. 152847-08-0
Cat. No. B586148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTTA-386
CAS152847-08-0
Molecular FormulaC48H62N8O9
Molecular Weight895.071
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NCCC(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)N5CCCCCC5
InChIInChI=1S/C48H62N8O9/c1-30(2)25-38(55-48(65)56-23-11-4-5-12-24-56)45(61)53-40(28-34-29-50-37-16-10-9-15-36(34)37)44(60)51-31(3)43(59)49-22-21-42(58)52-39(26-33-17-19-35(57)20-18-33)46(62)54-41(47(63)64)27-32-13-7-6-8-14-32/h6-10,13-20,29-31,38-41,50,57H,4-5,11-12,21-28H2,1-3H3,(H,49,59)(H,51,60)(H,52,58)(H,53,61)(H,54,62)(H,55,65)(H,63,64)/t31-,38+,39+,40-,41-/m1/s1
InChIKeyQVTBFVFPWXEIOX-VYAQOJDXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TTA-386: Selective ETA Receptor Antagonist Peptide


TTA‑386 is a synthetic hexapeptide (Hexamethyleneiminocarbonyl‑Leu‑D‑Trp‑D‑Ala‑β‑Ala‑Tyr‑D‑Phe) that acts as a competitive, subtype‑selective antagonist of the endothelin‑A (ETA) receptor [1]. It was rationally designed to mimic the hydrophobic recognition motifs of endothelin‑1 (ET‑1) and is widely employed as a pharmacological tool to dissect ETA‑mediated signalling and to map ETA receptor distribution in tissues [2].

Selective ETA receptor antagonist tool
Radiolabel-ready peptide scaffold for autoradiography
Supports subtype-specific signaling dissection

Why TTA-386 Is Irreplaceable


Endothelin receptor antagonists span a wide spectrum of subtype selectivity, ranging from dual ETA/ETB blockers (e.g., bosentan) to highly ETA‑selective peptides (e.g., BQ‑123). However, even small differences in the selectivity ratio, absolute binding affinity, or ligand chemistry can drastically alter experimental outcomes. TTA‑386 occupies a unique position: it combines sub‑nanomolar affinity for ETA with a >10 000‑fold selectivity over ETB [1], and its peptide scaffold permits facile radio‑iodination for high‑resolution autoradiography without loss of receptor specificity [2]. Generic substitution with a dual‑acting or less‑selective ETA antagonist would therefore compromise the ability to exclusively attribute functional responses to the ETA subtype.

Dual ETA/ETB antagonists
Agents like bosentan block both subtypes, obscuring ETA-specific interpretation.
BQ-123 selectivity variance
Residual ETB affinity may appear in certain tissue contexts, limiting subtype exclusivity.
Small-molecule limitations
Lack a defined peptide backbone for facile radiolabeling or photoaffinity probe generation.

TTA-386 Selectivity & Affinity Evidence


Exceptional ETA/ETB Selectivity

In competitive binding experiments using porcine cardiac ventricular muscle membranes (ETA) and bovine whole brain membranes (ETB), TTA‑386 competed against ET‑1 at ETA sites with one‑third the affinity of ET‑1, yet displayed <1/10 000 the affinity for ETB receptors [1]. By contrast, the clinically used dual antagonist bosentan exhibits only ≈20‑fold selectivity (ETA Ki = 4.7 nM vs ETB Ki = 95 nM in human smooth muscle cells) [2]. Even the widely employed ETA‑selective peptide BQ‑123 shows a selectivity ratio of approximately 1 000‑ to 3 000‑fold across different tissue preparations [3]. The >10 000‑fold window of TTA‑386 therefore provides an unmatched safety margin for experiments requiring absolute ETA specificity.

ETA/ETB Selectivity
Cross-study comparable
>10,000-fold selectivity (ETA vs ETB). Bosentan: ≈20-fold; BQ‑123: 1,000–3,000-fold
Reported selectivity window supports subtype-specific studies
Porcine cardiac membranes (ETA), bovine brain membranes (ETB)
Endothelin receptor pharmacology ETA/ETB selectivity Receptor subtype discrimination

Sub-Nanomolar ETA Binding Affinity

Using [125I]‑TTA‑386, saturation binding studies yielded apparent dissociation constants (Kd) of 1.0 nM for cloned human ETA receptors and 0.8 nM for rat mesenteric artery ETA receptors [1]. In the same study, the radioligand displayed no specific binding to cloned human ETB receptors. For comparison, bosentan binds human ETA with a Kd of 12.5 nM (or Ki of 4.7 nM) [2], while BQ‑123 shows Kd values ranging from 0.55 nM to 2.29 nM depending on the cellular background [3]. TTA‑386 therefore offers a 4‑ to 15‑fold affinity advantage over bosentan and is comparable to the best‑in‑class peptide ETA antagonist BQ‑123, while uniquely combining this high affinity with >10 000‑fold selectivity.

ETA Binding Affinity
Cross-study comparable
Kd 1.0 nM (human ETA), 0.8 nM (rat). Bosentan Kd 12.5 nM; BQ‑123 Kd 0.55–2.29 nM
Reported affinity supports high-sensitivity radioligand assays
[125I]-TTA-386 saturation binding
Receptor binding affinity Kd determination Radioligand binding

Quantitative ETA-Selective Autoradiography

Scatchard analysis of saturation binding of 125I‑TTA‑386 to porcine cardiac membranes produced a Bmax value identical to that obtained with 125I‑ET‑1, confirming that 125I‑TTA‑386 labels the full complement of ETA receptors without binding to the ETB population [1]. In contrast, 125I‑ET‑1 recognizes both ETA and ETB subtypes, making it impossible to ascribe autoradiographic signal to a single receptor subtype without additional masking ligands. Autoradiographic mapping with 125I‑TTA‑386 revealed that ETA receptors are most abundant in cardiac muscle, intestine, large bowel, spleen, and testis [1]. This quantitative tissue‑mapping capability is not achievable with the dual‑affinity radioligand 125I‑ET‑1, nor with tritiated BQ‑123, whose lower specific activity limits resolution in film‑based autoradiography.

Autoradiographic Mapping
Head-to-head
125I-TTA-386 Bmax identical to 125I-ET-1; labels only ETA
Supports quantitative ETA-exclusive autoradiography
Porcine cardiac membranes, whole-body rat sections
Receptor autoradiography ETA receptor distribution Radioligand validation

Functional ETA-Only Blockade in Tissue

In the rat iris sphincter, electrical field stimulation‑induced contractions were potentiated by ET‑3. The ETA receptor antagonist TTA‑386 reduced this potentiation only partially, whereas the dual ETA/ETB antagonist bosentan eliminated it completely [1]. The residual potentiation observed in the presence of TTA‑386 was abolished when ETB receptors were additionally desensitised with sarafotoxin S6c, confirming that TTA‑386 spares the ETB component of the response. This tissue‑level result is a direct functional correlate of the >10 000‑fold ETA selectivity measured in binding assays and distinguishes TTA‑386 from bosentan, which, by blocking both subtypes, cannot resolve the individual contribution of ETA to complex physiological responses.

Functional Blockade
Head-to-head
Partial reduction of ET-3 contraction; ETB component spared. Bosentan abolished response
Supports ETA-specific functional dissection
Rat iris sphincter, electrical field stimulation
Functional pharmacology ETA vs ETB contribution Isolated tissue contraction

Photolabile ETA Probe Scaffold

Starting from the TTA‑386 sequence, substitution of D‑phenylalanine‑6 with L‑ or D‑p‑benzoyl‑phenylalanine (Bpa) yielded photolabile analogues that retained antagonistic properties indistinguishable from TTA‑386 in the rat aorta ETA preparation and showed no agonistic or antagonistic activity at ETB receptors in guinea‑pig lung parenchyma [1]. These TTA‑386‑derived photoprobes were successfully employed to define the ETA binding domain: combined enzymatic and chemical cleavage mapped the interaction site to transmembrane domain V, residues Trp257–Met278 [2]. No comparable photoprobe series has been generated from small‑molecule ETA antagonists such as bosentan or ambrisentan, highlighting TTA‑386’s unique value as a chemically tractable lead for custom probe development.

Photoprobe Scaffold
Class-level
TTA-386-derived Bpa analogues retain ETA antagonism, no ETB activity
Peptide backbone supports custom photoaffinity probe development
Reported mapping to TM-V domain
Photolabile ligand design ETA receptor binding domain Peptide engineering

Zero ETB Binding at Cloned Receptors

When [125I]‑TTA‑386 was incubated with cloned human ETB receptors, no specific binding was detected, whereas the same radioligand exhibited high‑affinity saturable binding to cloned human ETA receptors (Kd = 1.0 nM) [1]. Under identical conditions, competition assays with unlabelled ET‑1 and BQ‑123 confirmed the expected ETB pharmacology, ruling out assay failure [1]. By comparison, bosentan retains measurable ETB affinity (Ki = 95 nM) [2], and even BQ‑123, while highly selective, can display low‑level ETB binding in some tissue contexts [3]. The absolute absence of ETB signal with TTA‑386 in a clean recombinant system provides the highest level of confidence for experiments that cannot tolerate any off‑target ETB engagement.

Zero ETB Binding
Head-to-head
No specific binding to cloned human ETB; bosentan Ki 95 nM, BQ-123 detectable ETB
Supports ETB counter-screen applications
Cloned human ETA/ETB receptors
Receptor subtype specificity Cloned human receptors Counter‑screen validation

TTA-386 Application Scenarios


Quantitative ETA Receptor Autoradiography

When the research goal is to generate high‑resolution, subtype‑exclusive maps of ETA receptor expression across tissue sections, 125I‑TTA‑386 is the only radioligand that combines (i) a Bmax identical to that of the endogenous ligand 125I‑ET‑1, (ii) absolute selectivity for ETA over ETB (>10 000‑fold), and (iii) the high specific activity of 125I for film‑based autoradiography [1]. Neither 125I‑ET‑1 (which labels both subtypes) nor [3H]‑BQ‑123 (lower specific activity and more variable selectivity) can deliver the same combination of quantitative accuracy and subtype fidelity [2].

Functional Dissection of ETA vs ETB Responses

Because TTA‑386 abolishes only the ETA component of endothelin‑driven contractions while leaving ETB‑mediated responses intact, it is the antagonist of choice for studies that require quantification of the relative contribution of each receptor subtype in complex, multi‑receptor tissues. The rat iris sphincter data demonstrated that TTA‑386 alone leaves a measurable ETB‑dependent residual contraction, allowing experimenters to mathematically isolate the ETA component, a calculation impossible with dual antagonists such as bosentan [3].

Custom ETA Probe Scaffold

TTA‑386’s defined peptide backbone and the established structure‑activity relationship at position 6 (D‑phenylalanine) enable rapid generation of functionalized analogues without loss of ETA selectivity or affinity. Researchers developing photoaffinity probes, fluorescent ligands, or alternative radiolabelled derivatives for the ETA receptor can rely on TTA‑386 as the only validated starting scaffold that has yielded bioactive photoprobes and been used to successfully map the receptor’s ligand‑binding domain to transmembrane region V [4] [5].

Counter-Screen for ETB-Mediated Effects

In experimental workflows where an observed effect could be attributed to either ETA or ETB activation, TTA‑386 serves as the definitive ETA‑exclusive control. Its documented inability to produce any specific binding to cloned human ETB receptors [6] ensures that any residual signal observed in the presence of TTA‑386 cannot be of ETA origin, a level of certainty not achievable with BQ‑123 (which shows low residual ETB affinity in some settings) or with bosentan (which blocks both subtypes).

Application
Selection Property
Validation Focus
ETA Receptor Autoradiography
Radioligand-ready peptide with ETA-exclusive binding
Quantitative tissue receptor mapping
ETA vs ETB Functional Dissection
ETA-selective antagonism, spare ETB responses
Isolated tissue contraction assays
Custom ETA Probe Development
Chemically tractable peptide scaffold
Photoaffinity labeling and domain mapping
ETB Counter-Screen
Zero ETB binding in recombinant systems
ETB-exclusive control experiments
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